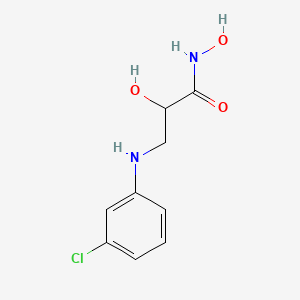
3-(3-Chloroanilino)-N,2-dihydroxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloroanilino)-N,2-dihydroxypropanamide is a chemical compound that features a chloroaniline group attached to a dihydroxypropanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloroanilino)-N,2-dihydroxypropanamide typically involves the reaction of 3-chloroaniline with a suitable dihydroxypropanamide precursor. One common method involves the nucleophilic substitution of 3-chloroaniline with a dihydroxypropanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
化学反应分析
Types of Reactions
3-(3-Chloroanilino)-N,2-dihydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
3-(3-Chloroanilino)-N,2-dihydroxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Chloroanilino)-N,2-dihydroxypropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
2-(3-Chloroanilino)nicotinic acid hydrazides: These compounds have similar structures and exhibit anti-inflammatory and analgesic activities.
Clonixin: Another compound with a similar chloroaniline group, used as a non-steroidal anti-inflammatory drug.
Uniqueness
3-(3-Chloroanilino)-N,2-dihydroxypropanamide is unique due to its specific dihydroxypropanamide backbone, which may confer distinct biological and chemical properties compared to other similar compounds .
属性
CAS 编号 |
62902-14-1 |
|---|---|
分子式 |
C9H11ClN2O3 |
分子量 |
230.65 g/mol |
IUPAC 名称 |
3-(3-chloroanilino)-N,2-dihydroxypropanamide |
InChI |
InChI=1S/C9H11ClN2O3/c10-6-2-1-3-7(4-6)11-5-8(13)9(14)12-15/h1-4,8,11,13,15H,5H2,(H,12,14) |
InChI 键 |
SHWAGOQVVADRLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NCC(C(=O)NO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


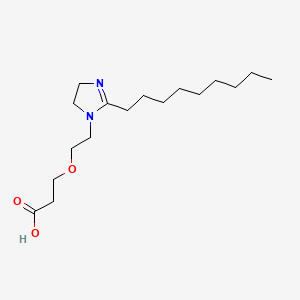
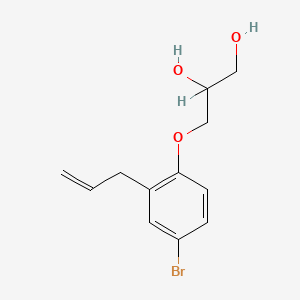
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
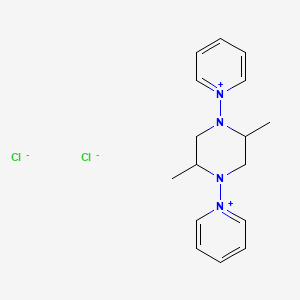

![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

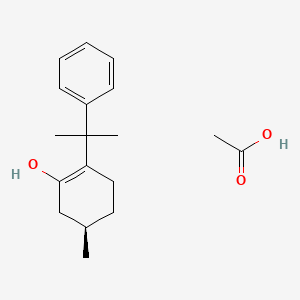
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
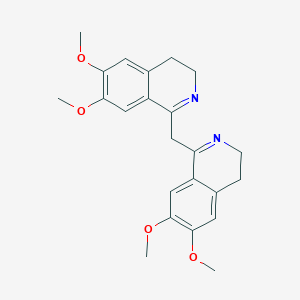
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
